molecular formula C12H15NO4 B1325505 6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid CAS No. 898784-60-6

6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid

Cat. No. B1325505
M. Wt: 237.25 g/mol
InChI Key: MBAHQQIZBLYWFN-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, structure, and the type of functional groups present.



Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

1. Application in Bone Turnover and Osteoporosis Treatment

A study identified 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid as a potent antagonist of the alpha(v)beta(3) receptor. This compound demonstrated efficacy in in vivo models of bone turnover, suggesting its potential for clinical development in the treatment of osteoporosis (Hutchinson et al., 2003).

2. Role in Pharmaceutical Compound Hydration States

Research on the pharmaceutical compound A, structurally similar to 6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid, revealed its existence in multiple crystalline forms with different hydration states. This knowledge is crucial for understanding the compound's stability and behavior in various environmental conditions, impacting its pharmaceutical applications (Zhao et al., 2009).

3. Synthesis and Applications in Fluorescent Probes

The compound Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate exhibits anti-inflammatory properties and has been used as a fluorescent probe. Its synthesis and applications in studying the polarity of lipid bilayers in biological membranes highlight its significance in biochemical research and pharmaceutical applications (Balo et al., 2000).

4. Catalytic Activity in Chemical Synthesis

The compound's derivatives have been synthesized and tested for catalytic activity, specifically in addition reactions involving terminal alkynes and imines. This research contributes to the field of catalysis and synthetic chemistry, expanding the potential applications of 6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid and its derivatives (Drabina et al., 2010).

Safety And Hazards

This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken while handling it.


Future Directions

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Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

6-(6-methoxypyridin-3-yl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-17-11-7-6-9(8-13-11)10(14)4-2-3-5-12(15)16/h6-8H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAHQQIZBLYWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642130
Record name 6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid

CAS RN

898784-60-6
Record name 6-Methoxy-ε-oxo-3-pyridinehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(6-Methoxypyridin-3-yl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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